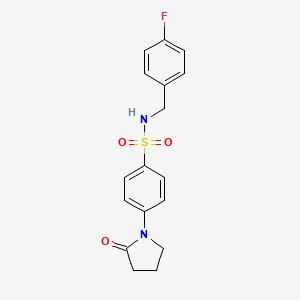
N-(4-fluorobenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
Vue d'ensemble
Description
N-(4-fluorobenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as FUBP1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FUBP1 is a transcription factor that is involved in various cellular processes, including DNA replication, transcription, and repair. The inhibition of FUBP1 has been shown to have antitumor effects, making it a promising target for cancer treatment.
Mécanisme D'action
The N-(4-fluorobenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibitor binds to the DNA-binding domain of N-(4-fluorobenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, preventing it from binding to its target DNA sequences. This, in turn, leads to a decrease in the transcription of genes that are essential for tumor growth and survival. The inhibition of N-(4-fluorobenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide also leads to the activation of the p53 pathway, which is involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects
The N-(4-fluorobenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibitor has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that the inhibitor leads to a decrease in cell viability, an increase in apoptosis, and a decrease in DNA synthesis in cancer cells. Furthermore, the inhibitor has been shown to enhance the efficacy of chemotherapy drugs, making it a promising combination therapy for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
The N-(4-fluorobenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibitor has several advantages for lab experiments. It is highly specific for N-(4-fluorobenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and has been shown to have low toxicity in vitro. Furthermore, the inhibitor has been shown to enhance the efficacy of chemotherapy drugs, making it a promising combination therapy for cancer treatment. However, the N-(4-fluorobenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibitor has several limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Furthermore, the inhibitor requires expertise in organic chemistry for synthesis, making it challenging to produce on a large scale.
Orientations Futures
There are several future directions for the research on N-(4-fluorobenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One direction is to investigate the long-term effects of the inhibitor in vivo. Another direction is to explore the potential of the inhibitor in combination therapy with other cancer drugs. Furthermore, the development of more efficient synthesis methods for the inhibitor could enable its production on a larger scale, making it more accessible for research and potential clinical applications.
Conclusion
In conclusion, N-(4-fluorobenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a promising compound with potential therapeutic applications in cancer treatment. Its inhibition of N-(4-fluorobenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have antitumor effects, making it a promising target for cancer treatment. The synthesis method for the inhibitor is complex, but its specificity and low toxicity make it a valuable tool for lab experiments. Further research is needed to fully understand the long-term effects of the inhibitor and its potential in combination therapy with other cancer drugs.
Applications De Recherche Scientifique
The N-(4-fluorobenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibitor has been shown to have potential therapeutic applications in cancer treatment. Preclinical studies have demonstrated that the inhibition of N-(4-fluorobenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide leads to a decrease in tumor growth and an increase in apoptosis in cancer cells. Furthermore, the N-(4-fluorobenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibitor has been shown to enhance the efficacy of chemotherapy drugs, making it a promising combination therapy for cancer treatment.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-14-5-3-13(4-6-14)12-19-24(22,23)16-9-7-15(8-10-16)20-11-1-2-17(20)21/h3-10,19H,1-2,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCLUZXLWRCBFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromo-2-fluorophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4780442.png)

![5-chloro-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline](/img/structure/B4780462.png)
![5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4780464.png)

![2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-methoxybenzyl)acetamide](/img/structure/B4780485.png)
![methyl 5-[4-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4780490.png)
![5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-thiophenesulfonamide](/img/structure/B4780505.png)
![[(2-{[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4780509.png)
![2-(4-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4780510.png)
![2-[({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4780518.png)

![2-(ethylthio)-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B4780522.png)
![N-(2-{[(2,4-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4780524.png)